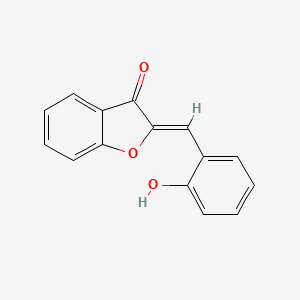

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one

Description

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2Z)-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9,16H/b14-9- |

InChI Key |

TVCLXWLVYCIOMW-ZROIWOOFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 1-benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxy group and the benzofuran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one exhibits several notable biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting applications in pharmaceuticals and agriculture.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of this compound allows for the development of novel therapeutic agents. It has been explored for:

- Cancer Treatment : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, positioning it as a potential anti-cancer agent.

- Neurological Disorders : Its antioxidant properties may provide neuroprotective effects, making it relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions, including:

- Condensation Reactions : Useful in forming new carbon-carbon bonds.

- Substitution Reactions : Facilitating the introduction of functional groups that enhance biological activity.

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications and findings related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability, indicating potential for oxidative stress-related conditions. |

| Study 2 | Antimicrobial Properties | Exhibited inhibitory effects against multiple bacterial strains, suggesting application in antibiotic development. |

| Study 3 | Anti-cancer Activity | Induced apoptosis in specific cancer cell lines, supporting further investigation into its use as an anti-cancer drug. |

| Study 4 | Neuroprotection | Showed promise in protecting neuronal cells from oxidative damage, relevant for neurodegenerative disease therapies. |

Mechanism of Action

The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one are modulated by substituents on the benzylidene ring. Below is a comparative analysis with structurally related aurones:

Substituent Effects on Physicochemical Properties

- Hydroxyl Groups : The 3,4-dihydroxy derivative (mp 225–226°C) exhibits higher crystallinity than halogenated analogs (e.g., dibromo analog mp 87–88°C), likely due to enhanced intermolecular hydrogen bonding .

- Halogenation : Bromo and chloro substituents reduce melting points, suggesting decreased crystallinity but improved solubility in organic solvents .

Biological Activity

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural properties, which include a hydroxylated benzylidene group fused to a benzofuran ring. Its molecular formula is C15H10O3, with a molecular weight of approximately 238.24 g/mol .

The compound's structure allows it to participate in various chemical reactions due to the presence of functional groups such as hydroxyl and carbonyl. These groups enhance its reactivity and potential for biological activity. The compound can undergo reactions like nucleophilic additions and condensation, making it a versatile candidate for medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have reported its effectiveness against various bacterial and fungal strains, indicating its potential as a natural antimicrobial agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory conditions.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, making it a candidate for further cancer research .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Studies : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Candida albicans revealed that the compound exhibited inhibition zones comparable to conventional antibiotics, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanisms : Research on inflammatory models showed that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .

- Cancer Research : The compound was tested on various cancer cell lines, including HeLa and MCF-7. It was found to induce apoptosis with an IC50 value of approximately 15 µM, indicating strong anticancer potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| (E)-4-Hydroxy-6-methoxy-1-benzofuran-3-one | C16H12O4 | Methoxy substitution | Antioxidant, Antimicrobial |

| (3Z)-3-(4-Hydroxybenzylidene)benzofuran-4-one | C15H10O4 | Different position of hydroxyl group | Anticancer |

| (2Z)-6-Hydroxy-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one | C16H12O5 | Additional hydroxyl group | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one, and what factors influence reaction yields?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 2-hydroxybenzaldehyde and 1-benzofuran-3(2H)-one derivatives. Reaction conditions (e.g., solvent polarity, temperature, catalyst type) significantly impact stereoselectivity and yield. For example, acidic catalysts (e.g., HCl) favor Z-isomer formation due to intramolecular hydrogen bonding stabilization .

- Data Consideration : Yields vary between 50–80% depending on substituent electronic effects. A table comparing catalysts (e.g., H2SO4 vs. p-TsOH) and solvents (ethanol vs. DMF) is recommended for optimization .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. For example, XRD analysis of analogous compounds (e.g., (Z)-2-(4-nitrobenzylidene) derivatives) reveals bond angles and torsion angles critical for verifying the Z-configuration .

- Supplementary Techniques : NMR (1H/13C) and IR spectroscopy validate functional groups. The hydroxybenzylidene proton typically appears as a singlet at δ 8.2–8.5 ppm in CDCl3 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : While specific occupational exposure limits (e.g., PC-TWA) are not defined for this compound, general benzofuranone handling practices apply:

- Use PPE (gloves, goggles) to avoid dermal/ocular contact.

- Work in fume hoods to prevent inhalation of fine particulates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodology : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to detect tautomeric equilibria. For example, broadening of signals at elevated temperatures indicates conformational exchange .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, aligning experimental and theoretical data .

Q. What experimental design strategies are effective for studying the compound’s stability under varying pH and temperature?

- Methodology : Accelerated stability studies using HPLC-UV:

- Prepare buffers (pH 2–12) and incubate samples at 40–80°C.

- Monitor degradation products (e.g., hydrolysis of the benzylidene group) over 7–14 days.

- Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Q. How does the compound’s electronic structure influence its biological activity, and what computational tools are suitable for modeling this?

- Methodology : Frontier Molecular Orbital (FMO) analysis via Gaussian09 or ORCA identifies HOMO-LUMO gaps, correlating with redox activity. For example, a narrow HOMO-LUMO gap (<3 eV) suggests potential as a photosensitizer .

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guided by crystallographic data from analogous benzofuranones .

Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?

- Methodology : Slow evaporation from mixed solvents (e.g., DCM/hexane) enhances crystal quality. Additives like crown ethers template molecular packing. For stubborn cases, use micro-seeding with pre-formed crystals .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar benzofuranones?

- Methodology :

Compare assay conditions (e.g., cell lines, incubation times).

Validate purity (>95% by HPLC) to exclude confounding impurities.

Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

Methodological Framework

Q. What theoretical frameworks guide research on this compound’s environmental fate?

- Approach : Apply the INCHEMBIOL model to study:

- Partitioning : LogP values predict bioaccumulation potential.

- Degradation Pathways : QSAR models estimate hydrolysis/photolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.